molecular formula C14H22ClNO3 B12324137 (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride

(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride

Cat. No.: B12324137
M. Wt: 287.78 g/mol
InChI Key: YVRQGGDOPWFPBS-UHFFFAOYSA-M
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Description

(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.78 g/mol. The purity is usually 95%.
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Biological Activity

(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester, also known as 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride, is a quaternary ammonium compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C14H20ClN2O3
  • Molecular Weight : 288.77 g/mol
  • CAS Number : [not provided]

Synthesis Methods

The synthesis of (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester typically involves the reaction of trimethylamine with a suitable alkyl halide, followed by the introduction of a carboxylic acid and a benzyl group. The reaction conditions often include:

  • Reagents : Trimethylamine, benzyl chloride, and carboxylic acid.
  • Conditions : Aqueous medium with controlled pH and temperature to ensure optimal yields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester could be a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspase pathways.

A case study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM after 48 hours of exposure.

The biological activity of (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester is believed to be mediated through several mechanisms:

  • Membrane Disruption : The cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Research Applications

This compound is being explored for various applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics and anticancer agents.
  • Biological Research : To study cellular mechanisms related to apoptosis and microbial resistance.

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

(2-hydroxy-4-oxo-4-phenylmethoxybutyl)-trimethylazanium;chloride

InChI

InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1

InChI Key

YVRQGGDOPWFPBS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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